Cas no 1792-78-5 (3,5-Piperidinediol, 1-(phenylmethyl)-)

3,5-Piperidinediol, 1-(phenylmethyl)-, is a substituted piperidine derivative featuring hydroxyl groups at the 3 and 5 positions and a benzyl group at the nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, serving as a key intermediate for the development of pharmacologically active molecules. The presence of two hydroxyl groups enhances its reactivity, enabling selective functionalization, while the benzyl moiety provides steric and electronic modulation. Its well-defined stereochemistry further allows for precise chiral synthesis applications. The compound is typically characterized by high purity and stability, making it suitable for rigorous synthetic workflows.
3,5-Piperidinediol, 1-(phenylmethyl)- structure
1792-78-5 structure
Product Name:3,5-Piperidinediol, 1-(phenylmethyl)-
CAS No:1792-78-5
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD22055094
CID:1368942
PubChem ID:69564769
Update Time:2025-08-05

3,5-Piperidinediol, 1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3,5-Piperidinediol, 1-(phenylmethyl)-
    • 1-Benzyl-piperidine-3,5-diol
    • 1-benzylpiperidine-3,5-diol
    • SCHEMBL5785691
    • AB60796
    • 1792-78-5
    • MDL: MFCD22055094
    • Inchi: 1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
    • InChI Key: ARTDOWDQPXVXAF-UHFFFAOYSA-N
    • SMILES: OC1CN(CC2C=CC=CC=2)CC(C1)O

Computed Properties

  • Exact Mass: 287.05214
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.7Ų

Experimental Properties

  • PSA: 43.7

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Additional information on 3,5-Piperidinediol, 1-(phenylmethyl)-

Introduction to 3,5-Piperidinediol, 1-(phenylmethyl)- (CAS No. 1792-78-5) and Its Emerging Applications in Chemical Biology

3,5-Piperidinediol, 1-(phenylmethyl)-, identified by its CAS number 1792-78-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which makes it a versatile scaffold for drug discovery and medicinal chemistry. The presence of both hydroxyl groups at the 3- and 5-positions, along with a phenylmethyl (benzyl) substituent at the 1-position, endows this molecule with distinct chemical reactivity and biological potential.

The 1-(phenylmethyl)- moiety in 3,5-piperidinediol contributes to its lipophilicity and interacts favorably with various biological targets, including enzymes and receptors. This feature has made it a valuable building block in the synthesis of novel therapeutic agents. Recent studies have highlighted its role in developing compounds with potential applications in neurology, cardiovascular diseases, and inflammation management. The hydroxyl groups further enhance its functionality, allowing for modifications such as etherification or esterification, which can tailor its pharmacokinetic properties.

In the realm of drug discovery, 3,5-piperidinediol has been explored as a precursor for more complex molecules. Its structural motif is reminiscent of several bioactive natural products and synthetic drugs, suggesting that it may serve as a lead compound for further optimization. For instance, derivatives of this compound have shown promise in inhibiting specific kinases involved in cancer progression. The benzyl group at the 1-position provides a handle for further chemical manipulation, enabling the attachment of diverse pharmacophores that can enhance binding affinity and selectivity.

Recent advancements in computational chemistry have facilitated the virtual screening of 3,5-piperidinediol derivatives against large databases of biological targets. These studies have identified novel analogs with enhanced potency and reduced toxicity profiles. Moreover, the integration of machine learning algorithms has allowed researchers to predict optimal modifications to maximize biological activity. Such computational approaches are accelerating the discovery process and reducing the time required to bring new drugs to market.

The synthesis of 3,5-piperidinediol itself presents an interesting challenge due to its relatively complex structure. Traditional synthetic routes involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined these processes, making large-scale production more feasible. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the piperidine ring efficiently. Additionally, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability.

Beyond its pharmaceutical applications, 3,5-piperidinediol has found utility in material science and agrochemical research. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-organic frameworks (MOFs) with specific functionalities. These MOFs can be used for gas storage, separation technologies, or even as catalysts in organic transformations. Similarly, derivatives of this compound have shown potential as intermediates in the synthesis of pesticides and herbicides due to their structural similarity to known bioactive molecules.

The biological activity of 1-(phenylmethyl)- substituted piperidine derivatives is particularly intriguing from a therapeutic perspective. Preclinical studies have demonstrated that certain analogs exhibit significant anti-inflammatory effects by modulating cytokine production pathways. Furthermore, their interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease. The precise stereochemistry of these compounds plays a crucial role in their efficacy; thus stereocontrolled synthesis remains an active area of research.

Future directions in the study of 3,5-piperidinediol include exploring its role in epigenetic modulation. Piperidine-based compounds have been increasingly recognized for their ability to interfere with epigenetic enzymes like histone deacetylases (HDACs) and bromodomain-containing proteins (BDPs). By targeting these enzymes, 1-(phenylmethyl)- substituted derivatives could potentially reverse aberrant epigenetic marks associated with various diseases. This opens up new avenues for therapeutic intervention where traditional small-molecule drugs may fall short.

The development of novel analytical techniques has also contributed to our understanding of 3,5-piperidinediol's behavior in biological systems. Techniques such as mass spectrometry imaging (MSI) and nuclear magnetic resonance (NMR) spectroscopy allow researchers to visualize how these compounds distribute within tissues and cells at high resolution. Such insights are invaluable for optimizing drug delivery systems and predicting off-target effects before clinical trials commence.

In conclusion,3,5-piperidinediol,1-(phenylmethyl)-, CAS No. 1792-78-5, represents a promising scaffold with diverse applications across multiple domains including pharmaceuticals,material science,and agrochemicals. Its unique structural features combined with recent advances in synthetic methodologies,computational chemistry,and analytical techniques continue to drive innovation in drug discovery research. As our understanding deepens,this compoundis poised to play an increasingly important role in addressing unmet medical needs through targeted molecular interventions.

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